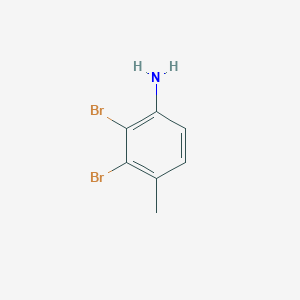
2,3-Dibromo-4-methylaniline
Overview
Description
2,3-Dibromo-4-methylaniline is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 4th position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylaniline typically involves the bromination of 4-methylaniline. The process can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2nd and 3rd positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial nitration of toluene to form nitrotoluene, followed by reduction to form 4-methylaniline, and subsequent bromination to achieve the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of bromine atoms and an amino group makes the compound reactive towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Brominated Derivatives: Further bromination can lead to polybrominated products.
Aminated Derivatives: Reduction reactions can yield various aminated compounds.
Scientific Research Applications
2,3-Dibromo-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-methylaniline involves its interaction with various molecular targets. The bromine atoms and the amino group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 2,4-Dibromo-6-methylaniline
- 2,6-Dibromo-4-methylaniline
- 3,5-Dibromo-4-methylaniline
Comparison: 2,3-Dibromo-4-methylaniline is unique due to the specific positions of the bromine atoms and the methyl group, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, as well as distinct biological activities.
Properties
IUPAC Name |
2,3-dibromo-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYIHBHQKUMCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















